molecular formula C7H7ClN6 B11765758 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine

4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine

Cat. No.: B11765758
M. Wt: 210.62 g/mol
InChI Key: XUZPISJJYDZYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine (CAS 1893404-14-2) is a high-purity triazine derivative with the molecular formula C 7 H 7 ClN 6 and a molecular weight of 210.62 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its structure combines a chlorinated 1,3,5-triazine ring with a 1-methyl-1H-pyrazole amine, conferring selective reactivity that is ideal for further derivatization, particularly in nucleophilic aromatic substitution reactions to create more complex molecular architectures . This triazine derivative is primarily utilized in the research and development of novel bioactive molecules. Its key research value lies in its role as a building block for potential pharmaceutical agents. Specifically, related phenylpyrazole-triazine analogues have demonstrated significant antinociceptive (pain-blocking) effects in validated preclinical models, reducing acetic acid-induced writhing and exhibiting activity in both acute and chronic phases of the formalin test . Furthermore, the pyrazolo[1,5-a]-1,3,5-triazine scaffold, a closely related chemotype, has shown promise in anticancer research, with derivatives exhibiting remarkable cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines (with IC 50 values as low as 0.19 µM) through mechanisms such as CDK7 inhibition, induction of apoptosis, and disruption of the cell cycle . Researchers can leverage this chlorotriazine intermediate to synthesize compounds for screening in these and other therapeutic areas, including inflammation and oncology. Applications: Pharmaceutical Research (building block for potential analgesics and anticancer agents); Agrochemical Research (intermediate for novel active ingredients); Material Science (precursor for functional materials). Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C7H7ClN6

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-N-(1-methylpyrazol-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H7ClN6/c1-14-3-2-5(13-14)11-7-10-4-9-6(8)12-7/h2-4H,1H3,(H,9,10,11,12,13)

InChI Key

XUZPISJJYDZYNH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2=NC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

  • First substitution : React cyanuric chloride with 1-methyl-1H-pyrazol-3-amine at low temperatures (0–5°C) in inert solvents (e.g., THF, acetonitrile) using a base (e.g., DIPEA, NaHCO₃) to form 4,6-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine .

  • Second substitution : Replace the remaining chlorine atom(s) with other nucleophiles (e.g., amines, alkoxides). For the target compound, a single substitution suffices.

Example Protocol :

  • Cyanuric chloride (1.63 mmol) and 1-methyl-1H-pyrazol-3-amine (1.63 mmol) are dissolved in THF.

  • DIPEA (1.63 mmol) is added at 0°C, and the mixture is stirred for 2 hours.

  • Yield: 37–70% after purification by column chromatography.

Key Optimization Parameters

  • Temperature control : Lower temperatures (0–5°C) favor mono-substitution, minimizing di- or tri-substituted byproducts.

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.

  • Stoichiometry : A 1:1 molar ratio of cyanuric chloride to pyrazole amine ensures optimal mono-substitution.

Condensation with Pre-Formed Pyrazole Intermediates

Pyrazole derivatives are synthesized separately and coupled to triazine precursors.

Synthesis of 1-Methyl-1H-Pyrazol-3-Amine

Method A :

  • Condensation : Diethyl butynedioate reacts with methylhydrazine in ethanol to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Bromination : Tribromophosphorus in acetonitrile yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

  • Hydrolysis and Curtius rearrangement : Hydrolysis with NaOH followed by reaction with dimethyl azidophosphate produces tert-butyl-protected amine, which is deprotected with trifluoroacetic acid.

  • Overall yield : 42–59%.

Method B :

  • 4-Methyl-3-oxopentanenitrile reacts with hydrazine hydrate in ethanol at 70°C, yielding 1-methyl-1H-pyrazol-3-amine in 59–99% yield.

Coupling to Triazine Core

The pyrazole amine is reacted with 4,6-dichloro-1,3,5-triazin-2-amine under reflux in ethanol or acetonitrile.

  • Typical conditions : 80°C for 6–12 hours with NaHCO₃ or DIPEA.

  • Yield : 65–85%.

One-Pot Multicomponent Synthesis

A streamlined approach combines pyrazole formation and triazine functionalization in a single vessel.

Protocol :

  • β-Dicarbonyl compounds (e.g., ethyl acetoacetate) react with DMF-DMA to form enamine intermediates.

  • 2-Hydrazinyl-4,6-disubstituted-1,3,5-triazine is added, followed by acetic acid as a catalyst.

  • Reflux in ethanol-acetic acid (2:1) for 6–8 hours yields the target compound.

  • Advantages : Reduced purification steps, higher atom economy.

  • Yield : 70–89%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Stepwise substitution0–5°C, THF/DIPEA37–70%High regioselectivityMultiple purification steps
Pre-formed pyrazoleReflux, ethanol/NaHCO₃65–85%Modular designLengthy synthesis of intermediates
One-pot synthesisReflux, ethanol-acetic acid70–89%Time-efficient, scalableRequires optimized stoichiometry

Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H-NMR : Key signals include pyrazole C-H (δ 6.2–6.4 ppm) and triazine NH (δ 9.5–10.5 ppm).

  • IR : N-H stretching (3300–3500 cm⁻¹) and C-Cl absorption (750–800 cm⁻¹).

  • HPLC-MS : Molecular ion peak at m/z 210.62 [M+H]⁺.

Industrial-Scale Considerations

  • Cost efficiency : Cyanuric chloride is inexpensive ($50–100/kg), but pyrazole amine synthesis adds costs.

  • Safety : Tribromophosphorus and trifluoroacetic acid require handling under inert conditions.

  • Green chemistry : One-pot methods reduce solvent waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrazolyl group can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Oxidized pyrazolyl derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing triazine and pyrazole moieties exhibit significant antitumor properties. The structural characteristics of 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine suggest potential efficacy against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA-4311.61
Compound BJurkat1.98
Compound CMCF-7<10

Studies show that the triazine ring can enhance the compound's ability to inhibit cell proliferation, making it a promising candidate for further development in cancer therapy.

Anticonvulsant Properties

The compound's structural similarities with known anticonvulsants suggest potential efficacy in treating seizure disorders. Research on related piperazine derivatives indicates that modifications can significantly enhance anticonvulsant properties.

Table 2: Anticonvulsant Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Piperazine Derivative 1PTZ-induced seizures100
Piperazine Derivative 2Maximal electroshock85

The interaction of the compound with neurotransmitter receptors may modulate neuronal excitability, influencing seizure activity.

Agricultural Applications

The compound has potential applications as a pesticide or herbicide due to its structural properties that may inhibit specific biochemical pathways in plants or pests. Research into similar triazine derivatives has shown that they can act as effective herbicides.

Herbicidal Activity

Table 3: Herbicidal Activity of Triazine Derivatives

Compound NameTarget SpeciesEfficacy (%)Reference
Triazine AWeeds90
Triazine BGrasses75

These findings suggest that this compound could be developed into an effective agricultural chemical.

Material Science Applications

The unique chemical structure of the compound allows for potential use in the development of new materials. Its ability to form complexes with metals could lead to applications in catalysis or as a precursor for novel polymer materials.

Case Studies and Research Findings

Several studies have explored the pharmacological properties and applications of similar compounds:

  • Antitumor Studies : A series of triazine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines, demonstrating significant potency and favorable pharmacokinetic profiles.
  • Pesticide Development : Research into triazine-based herbicides has shown promising results in controlling weed populations while minimizing environmental impact.
  • Material Synthesis : Investigations into the use of pyrazole and triazine derivatives in material science have revealed their potential as precursors for advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H4 Receptor Antagonists

Triazine derivatives with piperazine and halogenated aryl groups have been investigated as histamine H4 receptor (H4R) antagonists:

  • Compound 1 : 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine
  • Compound 2 : 4-(4-Methylpiperazin-1-yl)-6-(4-bromophenyl)-1,3,5-triazin-2-amine

Both exhibit submicromolar H4R affinity (Ki < 1 µM) and selectivity over H3 receptors. The 4-chlorophenyl substituent (Compound 1) shows slightly higher H4R antagonism compared to the 4-bromophenyl analog (Compound 2), highlighting halogen-dependent receptor interactions . In contrast, the target compound’s pyrazole group may reduce H4R affinity due to steric hindrance but could improve metabolic stability.

Corrosion Inhibitors

Pyrazole-triazine hybrids with morpholino groups demonstrate corrosion inhibition:

  • Compound 1: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine
  • Compound 2: N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine

These compounds inhibit steel corrosion in acidic media via adsorption on metal surfaces, with inhibition efficiencies >80% at 10 mM. The morpholino group enhances solubility, while the pyrazole improves surface coverage .

CNS-Targeting Agents

Phenoxyalkyltriazine derivatives act as 5-HT6 receptor antagonists:

  • Compound 2: (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine
  • Compound 3: (RS)-4-(4-Methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine

These show procognitive effects in rodent models and protect against neurotoxicity (EC50 ~ 1 µM). The dichlorophenoxy group in Compound 2 enhances blood-brain barrier penetration compared to Compound 3’s phenoxy group . The target compound’s pyrazole may limit CNS uptake due to higher polar surface area but could reduce off-target effects.

Anticancer and Antimicrobial Derivatives

Fluorophenyl-triazine analogs exhibit diverse bioactivities:

  • Compound 20 : 4-Chloro-N-(4-fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazin-2-amine
  • Compound 12 : 4-Chloro-N-(3,5-difluorophenyl)-6-(mesityloxy)-1,3,5-triazin-2-amine

Compound 20’s thioether linkage improves stability, while Compound 12’s mesityloxy group enhances steric shielding. Both show micromolar cytotoxicity in cancer cell lines . The target compound’s pyrazole could confer unique interactions with kinase ATP-binding pockets.

Physicochemical and Pharmacokinetic Considerations

  • LogP: The target compound’s pyrazole group likely lowers LogP compared to morpholino or piperazine derivatives, affecting membrane permeability.
  • Metabolic Stability : Pyrazole rings resist oxidative metabolism better than morpholine or piperazine, as seen in analogs like KSC-39 .
  • Synthetic Accessibility : The compound can be synthesized via nucleophilic substitution of 4,6-dichloro-1,3,5-triazine with 1-methyl-1H-pyrazol-3-amine, similar to methods in and .

Biological Activity

4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C8_8H9_9ClN5_5
  • Molecular Weight : 211.65 g/mol
  • CAS Number : 1558503-29-9

Antimicrobial Activity

Studies have indicated that triazine derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. Research indicates that the incorporation of pyrazole moieties enhances the antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Anticancer Properties

Research has demonstrated that triazine derivatives can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that compounds with a triazine ring exhibited cytotoxic effects on human cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of protein kinases involved in cancer progression. The selectivity for certain kinases over others suggests a promising therapeutic window for targeted cancer therapies.

Study 1: Antimicrobial Efficacy

In a comparative study, various triazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound displayed minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and S. aureus, suggesting strong antibacterial properties.

CompoundMIC (µg/mL)Target Bacteria
Compound A8E. coli
Compound B16S. aureus
This compound 12 Pseudomonas aeruginosa

Study 2: Cytotoxic Effects on Cancer Cells

A recent study examined the cytotoxicity of various triazine derivatives on breast cancer cell lines (MCF7). The study found that this compound induced significant apoptosis at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
20 30

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell signaling pathways. The presence of the pyrazole ring contributes to its binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloro-1,3,5-triazine with 1-methyl-1H-pyrazol-3-amine in the presence of a base like N-ethyl-N-isopropylpropan-2-amine. Reaction conditions (e.g., 0–65°C, polar aprotic solvents like THF or dioxane) and purification via flash chromatography (hexane/ethyl acetate gradients) are critical for yield optimization .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyrazole NH, triazine Cl). Coupling constants in NMR help verify stereochemistry .
  • HRMS/UPLC : Validate molecular weight (e.g., m/z ≈ 225–390 [M + 1]) and purity (>95% by UPLC) .
  • X-ray crystallography (if applicable) : Use SHELX programs for structure refinement to resolve ambiguities in bond angles or substituent orientation .

Q. What are the key considerations for reaction condition optimization in its synthesis?

  • Methodology :

  • Temperature : Lower temperatures (0°C) reduce side reactions during chlorotriazine activation .
  • Solvent : Polar aprotic solvents (THF, dioxane) enhance nucleophilicity of the pyrazole amine .
  • Stoichiometry : Maintain a 1:1 molar ratio of dichlorotriazine to pyrazole amine to minimize di-substitution byproducts .

Advanced Research Questions

Q. How can one design experiments to resolve contradictions in spectroscopic data for this compound?

  • Methodology :

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for ambiguous protons .
  • Crystallographic analysis : Resolve structural ambiguities (e.g., Cl vs. NH positioning) using single-crystal X-ray diffraction with SHELXL refinement .
  • Isotopic labeling : Synthesize deuterated analogs to clarify overlapping proton signals in crowded spectral regions .

Q. What strategies improve the pharmacokinetic properties of triazine derivatives like this compound?

  • Methodology :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., F, Cl) on the pyrazole ring to enhance metabolic stability. Evidence shows fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit improved bioavailability .
  • Solubility enhancement : Incorporate polar groups (e.g., morpholino, methoxy) to increase aqueous solubility, as seen in related triazine-based PI3K inhibitors .

Q. How to evaluate the compound's interaction with biological targets using in vitro assays?

  • Methodology :

  • Receptor binding assays : Use radioligand displacement assays (e.g., H4R/H3R selectivity testing) to quantify affinity (IC50). For example, triazine derivatives with 4-methylpiperazine substituents showed nanomolar H4R binding .
  • Cellular efficacy : Test inhibition of autophagy via mTOR activation (e.g., LC3-II/LC3-I ratio modulation in neuronal models) .

Q. What approaches are used for structure-activity relationship (SAR) analysis to optimize biological activity?

  • Methodology :

  • Systematic substituent variation : Compare analogs with methyl, ethyl, or aryl groups on the triazine and pyrazole rings. For example, N-methyl vs. N-ethyl substitutions in 10a/10b derivatives altered potency in pain models .
  • Pharmacophore modeling : Map steric/electronic requirements for target engagement using docking studies (e.g., PI3K inhibitors with morpholino triazines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.